ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with amino, fluoro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of enaminones with hydrazines, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with its target .
Comparison with Similar Compounds
Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound lacks the fluoro group, which may affect its reactivity and biological activity.
Ethyl 5-amino-1H-pyrazole-3-carboxylate: This compound lacks both the fluoro and methyl groups, which can significantly alter its chemical properties and applications.
The presence of the fluoro and methyl groups in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H10FN3O2
- Molar Mass : 173.17 g/mol
- CAS Number : 2484964-07-8
- IUPAC Name : Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the amino and carboxylate groups. Recent studies have highlighted various synthetic routes that improve yield and purity, which are critical for biological evaluations .
Anticancer Properties
Research indicates that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
In one study, a series of pyrazole derivatives were evaluated for their antiproliferative effects, showing promising results with IC50 values indicating potent activity against these cancer types .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds in this class have demonstrated superior COX inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Inhibition of COX Enzymes : This leads to reduced production of prostaglandins, which are mediators of inflammation.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies
Study | Cell Line | IC50 Value | Activity |
---|---|---|---|
Study A | MDA-MB-231 | 15 µM | Antiproliferative |
Study B | HepG2 | 10 µM | Antiproliferative |
Study C | COX Inhibition | 0.01 µM (COX-2) | Anti-inflammatory |
These findings underscore the potential of this compound as a lead compound for further development in cancer therapy and anti-inflammatory treatments.
Properties
Molecular Formula |
C7H10FN3O2 |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
ethyl 5-amino-4-fluoro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10FN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 |
InChI Key |
WMGILCQZKROUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1F)N)C |
Origin of Product |
United States |
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